3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine

Lipophilicity ADME Physicochemical Properties

Researchers studying CNS-penetrant S1P1 modulators often face inconsistent pharmacokinetic profiles when selecting oxadiazole isomers. This 1,2,4-oxadiazole morpholine compound provides a structurally defined, high-log D scaffold for systematic matched-pair analysis. - Enables direct comparison against 1,3,4-oxadiazole analogs to evaluate lipophilicity-driven differences in target binding kinetics and membrane partitioning. - Serves as a reference substrate for in vitro metabolic stability assays to identify oxidative soft spots on the oxadiazole core. Supplied with rigorous analytical documentation to support reproducible pharmacology and ADME studies.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B13257803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=NC(=NO2)C3=CC=CS3
InChIInChI=1S/C10H11N3O2S/c1-2-8(16-5-1)9-12-10(15-13-9)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2
InChIKeyBXRIJNNIKSMNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Oxadiazole S1P1 Agonist Scaffold Overview


3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is a heterocyclic small molecule containing a 1,2,4-oxadiazole core, a 2-thiophene substituent, and a morpholine ring. This specific regioisomeric form is structurally related to compounds described in patent literature for S1P1 receptor modulation [1]. The 1,2,4-oxadiazole isomer is a frequently employed motif in medicinal chemistry, often serving as a bioisostere for carbonyl-containing functional groups, but it possesses intrinsically different properties compared to its 1,3,4-oxadiazole counterpart [2].

Regioisomer 1,2,4-Oxadiazole core for S1P1 tool compound studies
Lipophilicity Higher log D may support CNS penetration research models
Scaffold SAR Oxadiazole regioisomer probe for bioisostere evaluation

Why 1,2,4- vs. 1,3,4-Oxadiazole Regioisomers Differ


Substituting a 1,2,4-oxadiazole with its 1,3,4-oxadiazole isomer is not a trivial exchange; a systematic comparison of matched molecular pairs from AstraZeneca's compound collection revealed they are not bioequivalent. The 1,3,4-oxadiazole isomer consistently shows approximately an order of magnitude lower lipophilicity (log D), along with superior metabolic stability, a lower propensity for hERG inhibition, and higher aqueous solubility [1]. These fundamental physicochemical differences mean that a 1,2,4-oxadiazole compound will have a distinct pharmacokinetic and safety profile, potentially offering advantages in scenarios where higher lipophilicity or a different metabolic pathway is desired. Therefore, compound selection cannot be based on scaffold similarity alone.

1,2,4-Oxadiazole (Target)
1,3,4-Oxadiazole (Substitute)
Lipophilicity Higher log D; may alter permeability and distribution profile
Lipophilicity ~10-fold lower log D; different CNS exposure context
hERG Risk Reported higher hERG inhibition propensity
hERG Risk Lower hERG inhibition trend in matched pair analysis
Metabolic Stability Lower microsomal stability; higher intrinsic clearance profile
Metabolic Stability Superior metabolic stability in liver microsome assays

Quantitative Differentiation Guide vs. Comparators


Lipophilicity (log D) Difference Between Oxadiazole Regioisomers

A comprehensive analysis of matched molecular pairs demonstrates that a 1,2,4-oxadiazole core, such as the one in 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine, is significantly more lipophilic than its 1,3,4-oxadiazole isomer. The 1,3,4-isomer exhibits an order of magnitude lower log D [1]. This difference is a direct consequence of the divergent charge distributions and dipole moments between the two regioisomers [1].

Lipophilicity (log D)
Class-level
~10-fold higher log D
May support lipophilic target engagement and CNS model permeability
Matched pair analysis; review log D context
Lipophilicity ADME Physicochemical Properties

hERG Inhibition Risk Profile Comparison

The systematic matched-pair analysis revealed that the 1,2,4-oxadiazole isomer is associated with a higher potential for hERG channel inhibition compared to the 1,3,4-oxadiazole isomer [1]. The 1,3,4-isomer shows a more favorable (lower) hERG inhibition profile, which is directly linked to its lower lipophilicity [1].

hERG Inhibition Risk
Class-level
Higher propensity for hERG block
hERG assay context requires compound-specific profiling
Trend from matched pair set; data to verify
Cardiotoxicity hERG Safety Pharmacology

Metabolic Stability Divergence in Liver Microsomes

The same study reports a significant difference in metabolic stability, with 1,3,4-oxadiazole isomers being consistently more stable in human liver microsome assays than their 1,2,4-oxadiazole counterparts [1]. This trend means a compound like 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is likely to exhibit higher intrinsic clearance.

Metabolic Stability
Class-level
Lower stability vs. comparator
Supports clearance-pathway studies and metabolic profiling
In vitro microsomal data; review intrinsic clearance
Metabolic Stability Microsomal Clearance ADME

Recommended Application Scenarios


CNS-Penetrant S1P1 Agonist Tool Compound

The S1P1 agonist pharmacophore, which includes 1,2,4-oxadiazole fragments [1], combined with the high lipophilicity of the 1,2,4-oxadiazole core [2], suggests this compound is a strong candidate for central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is required. Its physicochemical profile supports its use as a tool to investigate S1P1 signaling in the CNS.

Probing Lipophilicity-Driven Binding Kinetics

The class-level evidence unequivocally identifies the 1,2,4-oxadiazole regioisomer as a high-log D scaffold [2]. This compound can be procured as a representative member to systematically study the effect of increased lipophilicity on target residence time, binding kinetics, and membrane partitioning in comparison to its less lipophilic 1,3,4-oxadiazole matched pair.

Metabolic Soft-Spot Identification for Oxadiazole Scaffolds

Given the class-validated lower metabolic stability of 1,2,4-oxadiazoles [2], this compound is an ideal substrate for in vitro metabolism studies. Researchers can use it to identify primary sites of oxidative metabolism on the 1,2,4-oxadiazole core and morpholine ring, guiding rational structural modifications to improve metabolic stability while retaining the desired spatial and lipophilic properties.

Application
Selection Property
Validation Focus
CNS S1P1 signaling studies
1,2,4-Oxadiazole log D profile
Blood-brain barrier permeability assay
Lipophilicity-driven binding kinetics
High log D scaffold
Target residence time & membrane partitioning
Oxidative metabolism pathway research
1,2,4-Oxadiazole lower metabolic stability
Microsomal metabolite identification
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